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molecular formula C7H7BrN2O2 B033979 2-Bromo-6-methyl-4-nitroaniline CAS No. 102170-56-9

2-Bromo-6-methyl-4-nitroaniline

Cat. No. B033979
M. Wt: 231.05 g/mol
InChI Key: DCNWQCOXGLGSRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008481B2

Procedure details

NaNO2 (65.00 g, 942.0 mmol) in H2O (140 mL) was added via addition funnel to a 5 L 3-neck round bottom flask, equipped with a mechanical stirrer and a thermometer, containing a mixture of crude 2-bromo-6-methyl-4-nitroaniline (145.0 g, 627.6 mmol) and glacial HOAc (2.5 L). During the addition, the reaction mixture was cooled with an ice bath to to maintain the internal reaction temperature below 25° C. About 1 hour after the addition was complete, additional NaNO2 (21.65 g, 313.8 mmol) in H2O (50 mL) was added to the reaction mixture relatively rapidly (<5 min) with no evidence of an exotherm. After an additional 1 hour, the reaction mixture was concentrated under reduced pressure. The resulting solid was triturated with MeOH/H2O (1:1, 1 L) then filtered, washed with additional MeOH/H2O (1:1, 500 mL), and dried in a vacuum oven at about 50-60° C. for about 16 hours to give 7-bromo-5-nitro-1H-indazole (109.4 g, 72%, 90% pure by HPLC); 1H NMR (DMSO-d6, 400 MHz) 14.28 (br s, 1H), 8.87 (d, J=1.9 Hz, 1H), 8.57 (s, 1H), 8.40 (d, J=1.9 Hz, 1H); LC/MS (Table 1, Method e) Rt 1.75 min; m/z (ESI−) 241.7.
Name
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step Two
Name
Quantity
2.5 L
Type
reactant
Reaction Step Two
Name
Quantity
21.65 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([CH3:16])[C:7]=1[NH2:8].CC(O)=O>O>[Br:5][C:6]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]2[C:7]=1[NH:8][N:1]=[CH:16]2 |f:0.1|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
145 g
Type
reactant
Smiles
BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])C
Name
Quantity
2.5 L
Type
reactant
Smiles
CC(=O)O
Step Three
Name
Quantity
21.65 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
a thermometer, containing
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to to maintain the internal reaction temperature below 25° C
ADDITION
Type
ADDITION
Details
About 1 hour after the addition
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with MeOH/H2O (1:1, 1 L)
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with additional MeOH/H2O (1:1, 500 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at about 50-60° C. for about 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(C=C2C=NNC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 109.4 g
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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